Home > Products > Building Blocks P847 > 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 52094-69-6

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-407879
CAS Number: 52094-69-6
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Spirooxazolidine-2,4-dione Derivatives

Compound Description: This class of compounds represents 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86). Several derivatives within this class were synthesized and evaluated for their cholinergic activities. Some exhibited affinity for cortical M1 receptors and demonstrated antiamnesic effects in scopolamine-treated mice [].

(Example compound: 3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a)) []

7,7,9,9-tetramethyl-1,3,8-triazaspiro [4.5]-decane-2,4-dione (TTDD)

Compound Description: TTDD is a cyclic N-halamine compound synthesized and utilized for its antibacterial properties [, ]. It is easily chlorinated due to the presence of three functional groups: imide, amide, and amine.

3. Spiro[bicyclo[2.2.1]heptane-2,1’-3-cyclopentene-2.5-dione] (69) []

Compound Description: This compound served as a dienophile in a study investigating the mechanism of the Diels-Alder reaction. Its cycloaddition reactions with cyclopentadiene were examined to understand the stereoselectivity of the reaction [].

4. Spiro[bicyclo[2.2.2]octane-2,1’-3-cyclopentene-2,5-dione] (70) []

Compound Description: This symmetrical dienophile was studied in Diels-Alder reactions with cyclopentadiene. This research aimed to understand the factors influencing π-facial stereoselectivity in these cycloaddition reactions [].

5. 8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione []

Compound Description: This compound is a key intermediate in the synthesis of Spirotetramat, a pesticide with insecticidal properties [].

6. 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione []

Compound Description: This compound has a known crystal structure, which provides insights into the conformational preferences of the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold [].

Overview

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2 and a molecular weight of 183.21 g/mol. This compound is classified as a triazaspiro compound, characterized by its unique spirocyclic structure that includes three nitrogen atoms within the ring system. It has garnered attention in various fields such as medicinal chemistry, organic synthesis, and biochemical research due to its diverse applications and potential therapeutic properties .

Synthesis Analysis

The synthesis of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through several methods:

  1. Multicomponent Reactions: One common approach involves the microwave-assisted multicomponent reaction of 1-methylpiperidin-4-one with other reagents such as amino compounds. This method is advantageous due to its efficiency and reduced reaction times compared to conventional synthesis techniques .
  2. Strecker Reaction: Another method includes the Strecker reaction, which combines cyanohydrin with ammonium carbonate to yield spiroconnected N-alkoxyalkylpiperidine derivatives. This reaction emphasizes the formation of the spiro structure integral to the compound .
  3. Chemical Modifications: Further modifications can be made by reacting 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with various electrophiles to introduce different substituents at specific positions on the molecule, enhancing its chemical diversity and potential applications .
Chemical Reactions Analysis

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives that may possess different biological activities.
  2. Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups within the molecule.
  3. Substitution Reactions: The compound is also capable of undergoing nucleophilic substitution reactions where nucleophiles can replace specific atoms or groups within the molecule, allowing for further functionalization and derivatization.
Mechanism of Action

The mechanism of action for 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione primarily involves its interaction with prolyl hydroxylase domain enzymes (PHDs). By inhibiting these enzymes:

  • Stabilization of Hypoxia-Inducible Factors: The compound stabilizes hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels.
  • Activation of Target Genes: This stabilization leads to the activation of genes involved in various cellular processes such as angiogenesis and erythropoiesis, which are vital for adapting to hypoxic conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are critical for understanding its behavior in various environments:

Applications

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several significant applications:

  1. Medicinal Chemistry: It has been studied for its potential as a delta opioid receptor-selective agonist which could have implications in pain management and therapeutic interventions for neurological disorders .
  2. Biochemical Research: The compound serves as a reagent in synthesizing spirohydantoins and other heterocyclic compounds that are valuable in drug development and biological assays .
  3. Industrial Applications: It is utilized in producing various chemical intermediates and as a building block in organic synthesis processes due to its unique structural characteristics .
Introduction to δ Opioid Receptor (DOR) Agonist Chemotypes

Historical Context of DOR-Targeted Therapeutics in Neurological Disorders

DORs were first proposed in 1977 based on leu-enkephalin binding studies in mouse vas deferens [1]. Cloning of the OPRD1 gene in 1992 accelerated targeted drug discovery [5]. Early DOR agonists like peptidic DPDPE ([D-Pen²,D-Pen⁵]enkephalin) and deltorphin II exhibited promising antinociception in chronic pain models but faced inherent drawbacks: poor blood-brain barrier (BBB) penetration, enzymatic degradation, and limited oral bioavailability [1] [5]. These limitations spurred efforts to develop non-peptide agonists. The 1990s marked a turning point with the discovery of SNC80, the first systemically active, selective non-peptide DOR agonist [1] [4]. This breakthrough validated DOR modulation in vivo but unveiled new challenges, particularly concerning safety and signaling profiles. Subsequent research focused on refining chemotypes to improve selectivity, signaling bias, and physicochemical properties while mitigating adverse effects like convulsions associated with early leads.

Limitations of SNC80 and Related Diethylbenzamide Chemotypes

The diethylbenzamide scaffold, exemplified by SNC80 and its derivatives (e.g., (+)BW373U86, AZD2327, ADL5859), dominated early non-peptide DOR agonist development. While these compounds demonstrated high DOR affinity and efficacy in preclinical models of pain and depression [5] [10], critical limitations hindered clinical translation:

  • β-Arrestin Recruitment and Seizure Risk: SNC80 exhibits exceptionally high efficacy in recruiting β-arrestin-1/2, a signaling pathway strongly correlated with proconvulsant activity in rodents [6]. Although structural modifications within this chemotype (e.g., ADL5859) reduced overt tonic-clonic seizures, significant β-arrestin recruitment persisted, raising safety concerns [6] [8].
  • Receptor Trafficking and Tolerance: SNC80 potently induces rapid DOR internalization and lysosomal degradation in vivo. Chronic administration leads to widespread receptor downregulation, causing tolerance not only to analgesia but also to locomotor and anxiolytic effects [9] [5]. This internalization-dependent tolerance limits therapeutic utility.
  • Complex Pharmacology: Evidence suggests SNC80's in vivo effects, particularly potent antinociception, may depend significantly on activation of μ-δ heteromeric receptor complexes rather than δ-homomers alone. Studies showed diminished SNC80 antinociception in μ-opioid receptor knockout (μ-KO) mice and significantly enhanced signaling in cells co-expressing μ and δ receptors compared to cells expressing only δ receptors [4]. This complicates the interpretation of its selectivity and mechanism.
  • Structural Constraints: The diethylbenzamide core presents limited opportunities for significant structural diversification to overcome the above issues without compromising DOR affinity or agonist efficacy. Modifications often traded one limitation for another (e.g., reduced convulsions but lower potency) [6].

Table 1: Properties and Limitations of SNC80 Chemotype DOR Agonists

CompoundKey Structural Featureβ-Arrestin Recruitment (Relative to SNC80)Primary Limitation(s)Clinical Stage
SNC80Diethylbenzamide100% (Super-recruiter)Convulsions, Tolerance (Downregulation)Preclinical
(+)-BW373U86DiethylbenzamideHigh (Similar to SNC80)ConvulsionsPreclinical
AZD2327DiarylaminopiperidineHighProconvulsant effects observed [6]Phase II (Discontinued)
ADL5859DiarylaminopiperidineHigh (Emax ~Leu-Enkephalin)Limited efficacy in Phase II pain trials [6] [10]Phase II (Completed)
ADL5747DiarylaminopiperidineNot fully published, presumed highPhase II status unknownPhase II (Status?)

Emergence of Spirocyclic Scaffolds in Opioid Receptor Pharmacology

Spirocyclic scaffolds have gained prominence in drug discovery due to their inherent three-dimensionality, structural novelty, and potential for improved target selectivity and physicochemical properties compared to flat aromatic systems [2]. In opioid receptor pharmacology, spirocyclic cores offer a distinct departure from traditional morphinan or linear peptide structures and the problematic diethylbenzamide chemotype.

The application of spirocycles in DOR agonists emerged notably with TAN-67 (2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,6,7-octahydroisoquinoline), reported in 1992/1998 [3]. Although not strictly a triazaspirodecane, TAN-67 featured a constrained spiro-inspired topology and represented the first non-peptidic DOR agonist with a chemotype distinct from SNC80. Its design originated from modifying the potent DOR antagonist naltrindole (NTI) using accessory site theory to convert antagonist activity to agonist activity while incorporating structural elements of endogenous peptides (Tyr-Gly) [3]. While TAN-67 itself had limitations (moderate BBB penetration, weak analgesic potency intrathecally), its identification was pivotal, proving that high DOR affinity and efficacy could be achieved with scaffolds lacking the diethylbenzamide motif.

Further optimization of the spirocyclic concept led to KNT-127, a more potent and brain-penetrant TAN-67 analog [3]. Crucially, KNT-127 and related spirocyclic DOR agonists exhibit significantly reduced β-arrestin recruitment (Emax ~30-70% of Leu-enkephalin) compared to SNC80 chemotype agonists [6] [8]. This property correlates with a lack of proconvulsant effects in preclinical models, directly addressing a major limitation of earlier agonists. Furthermore, spirocyclic DOR agonists like ARM390 (also known as AR-M100390 or AR-M1000390), while still a piperidine derivative, incorporates elements of conformational restriction. ARM390 demonstrates minimal receptor internalization in vivo [9] [5]. Chronic ARM390 administration produces analgesic tolerance through mechanisms distinct from SNC80 (e.g., localized uncoupling in dorsal root ganglia) without widespread receptor degradation, preserving non-analgesic effects like anxiolysis [9]. This exemplifies how chemotype influences ligand-directed receptor trafficking and downstream adaptive responses.

The specific spirocyclic scaffold 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a further evolution within this promising class. Its fused, bridged ring system enforces rigidity and presents vectors for substitution in three dimensions. This structure offers potential advantages:

  • Enhanced Selectivity: The unique shape may reduce off-target interactions at MOR or KOR, or with non-opioid targets, improving safety margins.
  • Tunable Signaling Bias: The spiro core and substituent positions offer opportunities to fine-tune G-protein coupling efficiency versus β-arrestin recruitment, aiming for agonists with optimized therapeutic windows.
  • Improved Drug-like Properties: Spirocycles can modulate lipophilicity, solubility, and metabolic stability, potentially enhancing BBB penetration and oral bioavailability over peptide and earlier non-peptide agonists.

Table 2: Evolution of Key Non-Peptide DOR Agonist Chemotypes

ChemotypePrototype CompoundsKey AdvantagesKey Disadvantages
DiethylbenzamideSNC80, (+)BW373U86First systemically active; High DOR potency/efficacyHigh β-arrestin recruitment (Convulsions); Tolerance (Downregulation); μ-δ heteromer dependence?
Diarylalkyl Piperazines/PiperidinesAZD2327, ADL5859, JNJ-20788560Refined selectivity; Some reduced convulsant risk (ADL)Persistent β-arrestin recruitment; Mixed clinical results
Early Spirocyclic/Conformationally ConstrainedTAN-67, ARM390, KNT-127Novel scaffolds; Reduced β-arrestin (KNT-127); Differential trafficking (ARM390 vs SNC80); Reduced convulsionsVariable potency/BBB penetration (Early examples)
Triazaspiro[4.5]decanediones8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneHigh structural novelty; Potential for optimized bias & propertiesUnder characterization; Clinical potential being evaluated

The emergence of spirocyclic scaffolds, culminating in chemotypes like 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, signifies a strategic shift towards leveraging three-dimensional structural complexity to overcome the pharmacological hurdles encountered with first-generation DOR agonists. This approach holds significant promise for developing safer and more effective DOR-targeted therapeutics.

Properties

CAS Number

52094-69-6

Product Name

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13)

InChI Key

ZGSNEAYELPMHGT-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)C(=O)NC(=O)N2

Canonical SMILES

CN1CCC2(CC1)C(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.